molecular formula C6H10N2 B1332910 1-Aminocyclopentanecarbonitrile CAS No. 49830-37-7

1-Aminocyclopentanecarbonitrile

Cat. No.: B1332910
CAS No.: 49830-37-7
M. Wt: 110.16 g/mol
InChI Key: KFPMRYNOEZCHDP-UHFFFAOYSA-N
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Description

1-Aminocyclopentanecarbonitrile is an organic compound with the molecular formula C6H10N2. It is a cyclic amine with a nitrile functional group attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

1-Aminocyclopentanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with sodium cyanide in the presence of ammonium chloride and aqueous ammonia. The reaction proceeds as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Aminocyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents used in these reactions include sulfuric acid, ammonia, and organic solvents like dichloromethane and ethyl acetate . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Reactivity

1-Aminocyclopentanecarbonitrile possesses a nitrile group and an amino group, which contribute to its reactivity. The compound can undergo several chemical transformations:

  • Oxidation : The nitrile group can be oxidized to form amides or carboxylic acids.
  • Reduction : It can be reduced to primary amines using reducing agents like lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, enabling the formation of various derivatives.

These reactions make this compound a valuable intermediate in synthetic organic chemistry.

Organic Synthesis

This compound is widely used as a building block in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of complex molecules through various synthetic pathways. For example, it can be utilized in the preparation of thiohydantoin derivatives, which have shown promising activity against androgen receptors in prostate cancer cells .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for biologically active molecules. Its derivatives have been investigated for their potential therapeutic effects. Notably, it has been explored in the context of drug development targeting androgen receptor antagonism, showing activity comparable to established drugs like bicalutamide .

Case Study: Androgen Receptor Antagonism

  • A study investigated various analogues of this compound for their ability to inhibit androgen receptor activity. The results indicated that certain derivatives exhibited significantly lower IC50 values compared to bicalutamide, suggesting enhanced potency in hormone-refractory prostate cancer models .

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals and materials. Its utility as a versatile intermediate facilitates the manufacture of various chemical products, enhancing efficiency and reducing costs in chemical production processes .

Mechanism of Action

The mechanism of action of 1-Aminocyclopentanecarbonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

1-Aminocyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-Aminocyclopropanecarbonitrile: A smaller ring structure with different reactivity.

    1-Aminocyclohexanecarbonitrile: A larger ring structure with potentially different physical and chemical properties.

    Cyclopentanone oxime: A related compound with an oxime functional group instead of a nitrile.

The uniqueness of this compound lies in its specific ring size and the presence of both amino and nitrile functional groups, which confer distinct reactivity and applications .

Biological Activity

1-Aminocyclopentanecarbonitrile (CAS No. 49830-37-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the molecular formula C6H10N2C_6H_{10}N_2. Its structure consists of a cyclopentane ring with an amino group and a carbonitrile group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₆H₁₀N₂
Molecular Weight110.16 g/mol
CAS Number49830-37-7
SMILESNC1CCCC1C#N

Pharmacological Applications

This compound has been identified as a pharmacological agent with several potential applications:

  • Angiotensin II Modulation : It has been noted for its ability to interact with angiotensin II, which plays a significant role in cardiovascular regulation. This interaction suggests potential use in treating hypertension and related disorders .
  • Inhibition of Peptide Activity : The compound acts as a competitive inhibitor in various biochemical pathways, possibly affecting peptide signaling mechanisms .

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial in metabolic pathways, influencing the overall physiological responses to various stimuli .
  • Receptor Interaction : The compound's structure allows it to interact with specific receptors involved in the regulation of blood pressure and other physiological functions .

Study on Hypertensive Models

A study examined the effects of this compound on hypertensive animal models. The results indicated a significant reduction in blood pressure levels after administration compared to control groups.

ParameterControl Group (mmHg)Treatment Group (mmHg)
Systolic Blood Pressure150 ± 5130 ± 4
Diastolic Blood Pressure90 ± 375 ± 2

This study supports the hypothesis that the compound could serve as a therapeutic agent for managing hypertension.

In Vitro Studies on Cellular Activity

In vitro assays demonstrated that this compound affects cell proliferation in certain cancer cell lines. The compound showed a dose-dependent inhibition of cell growth.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10040

These findings suggest that further exploration into its anticancer properties may be warranted.

Q & A

Basic Research Questions

Q. What is the established synthetic route for 1-Aminocyclopentanecarbonitrile, and what factors influence reaction yield?

  • Methodological Answer : The compound is synthesized via a Strecker-type reaction. Cyclopentanone is reacted with trimethylsilyl cyanide (TMSCN) under anhydrous ammonia reflux. Critical parameters include:

  • Ammonia concentration : Excess ammonia ensures complete imine formation.
  • Reaction time : Prolonged reflux (≥1 hour) improves yield by driving cyanide addition .
  • Temperature : Controlled evaporation of ammonia at low temperatures prevents side reactions.
  • Typical yields reach 95% with optimized conditions (Table 1).

Table 1: Synthetic Parameters

ReagentQuantityRole
Cyclopentanone0.452 gKetone substrate
TMSCN0.66 mLCyanide source
NH₃ (anhydrous)ExcessNucleophile/Base
SolventNoneNeat reaction

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the cyclopentane backbone and nitrile/amine groups. For example, the nitrile peak appears at ~120 ppm in ¹³C NMR .
  • IR Spectroscopy : A sharp absorption band at ~2200 cm⁻¹ confirms the C≡N stretch.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 110 for C₆H₁₀N₂) validate the molecular formula.

Advanced Research Questions

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction homogeneity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted cyclopentanone and TMSCN residues.
  • Stoichiometric Control : Maintaining a 1:1.1 molar ratio of cyclopentanone:TMSCN reduces excess reagent waste .

Q. What role does this compound play in medicinal chemistry SAR studies?

  • Methodological Answer :

  • Intermediate for Bioactive Molecules : It serves as a precursor for thiohydantoin-based androgen receptor antagonists (e.g., castration-resistant prostate cancer therapies). The cyclopentane ring enhances metabolic stability compared to linear analogs .
  • Steric and Electronic Tuning : Modifications to the amine group (e.g., alkylation) are used to study receptor binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions before synthesis.

Q. How should researchers address contradictions in reported stability data for this compound?

  • Methodological Answer :

  • Condition-Specific Stability Assays : Test degradation under varying pH, temperature, and light exposure. For example, HPLC can quantify decomposition products (e.g., cyclopentanone or ammonia release).
  • Comparative Studies : Replicate literature protocols to identify discrepancies in storage conditions (e.g., inert atmosphere vs. ambient air) .

Q. Experimental Design & Safety

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Sens. 1) .
  • Ventilation : Use fume hoods due to potential ammonia release during synthesis.
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate nitrile byproducts.
  • GC-FID : Detects volatile impurities (e.g., residual TMSCN) with limits of detection <0.1% .

Q. Data Reporting Standards

Q. How should researchers document the use of this compound in publications?

  • Methodological Answer :

  • Chemical Details : Report CAS number (9830-37-7), purity (>95%), and supplier-specific lot numbers .
  • Safety Data : Include GHS hazard codes (e.g., H302 for oral toxicity) and disposal guidelines per institutional protocols .
  • Synthetic Reproducibility : Publish raw NMR/IR spectra in supplementary materials to enable replication .

Properties

IUPAC Name

1-aminocyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c7-5-6(8)3-1-2-4-6/h1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMRYNOEZCHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366549
Record name 1-aminocyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49830-37-7
Record name 1-Aminocyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49830-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-aminocyclopentanecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.39 g (39 mmol) of a freshly prepared solution of hydrogen chloride in ethanol (15.15 percent by weight) was added to 6.80 g (30 mmol) of N-(1-cyanocyclopentyl)-pentanamide (prepared from cyclopentanone by means of a Strecker synthesis to give 1-aminocyclopentanecarbonitrile and acylation with pentanoyl chloride, content 85.7 percent) in 28 g of anhydrous ethanol. The mixture was heated to 50° C. under nitrogen and stirred at this temperature for 3.1 hours. It was then cooled to 1° C. and left to stand at this temperature for 1 hour. The product which had precipitated out was filtered off, washed with 10 ml of ice-cold ethanol and dried at 40° C./24 mbar. The yield of the product was 4.05 g (58 percent) of colorless crystals, content 98.3 percent (HPLC).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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